molecular formula C16H16ClN3O2 B2372265 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034578-16-8

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2372265
CAS RN: 2034578-16-8
M. Wt: 317.77
InChI Key: WSYJAIDTLABKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.

Scientific Research Applications

Tuberculosis Treatment

The compound has a similar structure to pyrazinamide, a first-line drug used in shortening TB therapy . Therefore, it could potentially be used in the treatment of tuberculosis.

Inhibition of PCSK9 Protein Synthesis

The compound is structurally similar to PF-06815345, a liver-targeted, orally available prodrug that selectively inhibits PCSK9 protein synthesis . Therefore, it could potentially be used to inhibit PCSK9 protein synthesis, which could have implications in the treatment of hypercholesterolemia.

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-11-19-7-3-15(14)22-13-4-8-20(9-5-13)16(21)12-2-1-6-18-10-12/h1-3,6-7,10-11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYJAIDTLABKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.